molecular formula C13H18N2O B3393888 1-(4-Methylpiperazin-1-yl)-2-phenylethanone CAS No. 56230-65-0

1-(4-Methylpiperazin-1-yl)-2-phenylethanone

Cat. No.: B3393888
CAS No.: 56230-65-0
M. Wt: 218.29 g/mol
InChI Key: GQORSKSIIKZTBG-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-2-phenylethanone (CAS: 438530-77-9) is a ketone derivative featuring a phenyl group and a 4-methylpiperazine moiety. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol. The compound is utilized in high-throughput screening (HTS) for drug discovery due to its structural versatility, particularly in modulating receptor interactions . Its piperazine ring contributes to basicity and solubility, while the phenyl group enhances lipophilicity, making it a candidate for central nervous system (CNS)-targeted agents .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-7-9-15(10-8-14)13(16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQORSKSIIKZTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-2-phenylethanone typically involves the reaction of 4-methylpiperazine with a suitable phenyl ethanone derivative. One common method is the condensation reaction between 4-methylpiperazine and 2-phenylethanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

    Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.

    Reduction: Formation of 1-(4-Methylpiperazin-1-yl)-2-phenylethanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Overview

1-(4-Methylpiperazin-1-yl)-2-phenylethanone, also known as a derivative of phenylethanone with a piperazine moiety, has garnered attention in various fields of scientific research due to its diverse biological activities and potential therapeutic applications. This article reviews its applications, focusing on its chemical properties, biological activities, and implications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds with piperazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF7) cells.

Case Study:
In a study evaluating the compound's efficacy against MCF7 cells, it was found to have an IC50 value of 15 μM after 48 hours of exposure, indicating significant anticancer activity.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being investigated for various medicinal applications:

  • Antimicrobial Agents : The compound's effectiveness against bacterial pathogens positions it as a candidate for new antibiotic development.
  • Anticancer Therapeutics : Its ability to inhibit tumor growth suggests potential use in cancer treatment regimens.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation . The exact molecular pathways involved are still under investigation, but it is believed that the compound interacts with key signaling molecules in the inflammatory cascade.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 1-{4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylethanone (TGI-072): Molecular Formula: C₁₉H₂₂N₂O₃S Molecular Weight: 358.45 g/mol Key Feature: A sulfonyl group replaces the carbonyl, introducing stronger electron-withdrawing effects. This could reduce metabolic stability but improve binding to sulfhydryl-containing targets .

Hydroxyacetophenone Derivatives

  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone: CAS: 73049-12-4 Molecular Formula: C₁₆H₁₆O₄ Melting Point: 117–118°C Key Feature: Hydroxy and methoxy groups on the phenyl ring increase hydrogen-bonding capacity and acidity (pKa ~8–10), making it suitable for pH-dependent applications .
  • 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone: CAS: 187269-42-7 Key Feature: The methoxy group at the 5-position directs electrophilic substitution reactions, while the hydroxyl group at the 2-position enhances antioxidant activity .

Halogenated Analogs

  • 1-(4-Chloro-3-nitrophenyl)-2-phenylethanone: CAS: 872088-05-6 Molecular Formula: C₁₄H₁₀ClNO₃ Key Feature: Chlorine and nitro groups introduce steric hindrance and electron-withdrawing effects, reducing reactivity in nucleophilic substitution but increasing affinity for aromatic hydrocarbon receptors .
  • 2-Bromo-1,4-diphenyl-1-butanone (33a): Key Feature: Bromine acts as a leaving group, making this compound a precursor in Suzuki-Miyaura coupling reactions. Its longer alkyl chain (butanone) increases lipophilicity (logP ~3.5) compared to the parent ethanone .

Pharmacologically Active Analogs

  • 1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone: Activity: Potent muscarinic M₃ receptor antagonist (pA₂ = 6.67). The diethylaminoethoxy side chain enhances binding to the receptor’s hydrophobic pocket, a feature absent in 1-(4-methylpiperazin-1-yl)-2-phenylethanone .
  • N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine: Key Feature: Replacement of the ketone with an amine group increases basicity (pKa ~9.5) and CNS penetration, demonstrating how minor structural changes alter biodistribution .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference IDs
This compound C₁₃H₁₆N₂O 216.28 4-Methylpiperazine HTS screening, CNS drug leads
TGI-071 C₂₀H₂₂N₂O₂ 322.4 4-Methylpiperazine-carbonyl Enhanced solubility, HTS assays
TGI-072 C₁₉H₂₂N₂O₃S 358.45 4-Methylpiperazine-sulfonyl Sulfhydryl-targeted interactions
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone C₁₆H₁₆O₄ 272.30 3,5-Dimethoxy, 4-hydroxy Antioxidant, pH-sensitive probes
1-(4-Chloro-3-nitrophenyl)-2-phenylethanone C₁₄H₁₀ClNO₃ 275.69 4-Chloro, 3-nitro Aromatic receptor ligands

Biological Activity

1-(4-Methylpiperazin-1-yl)-2-phenylethanone, a compound with notable structural features, has garnered attention due to its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a methyl group and a phenyl group attached to a carbonyl moiety. This unique configuration is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is suggested that the piperazine moiety plays a crucial role in modulating receptor interactions and enhancing bioavailability. The carbonyl group may facilitate binding to target enzymes or receptors, leading to downstream biological effects.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine can inhibit bacterial growth, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

2. Neuroprotective Effects

The compound has been investigated for neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) suggests potential as a multitarget-directed ligand for cognitive enhancement therapies.

3. Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntimicrobialBacterial Growth Inhibition
NeuroprotectiveAChE Inhibition
AnticancerCytotoxicity in Cancer Cell Lines

Study Highlights

  • Antimicrobial Evaluation : A study evaluating the antimicrobial activity of piperazine derivatives found that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for further development as antibiotic agents .
  • Neuroprotective Mechanism : Research on multitarget-directed ligands revealed that derivatives could significantly inhibit AChE activity, suggesting their utility in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Cytotoxic Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction being proposed .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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